molecular formula C24H24ClNO5 B384431 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384431
M. Wt: 441.9g/mol
InChI Key: IOVXFFXPIJRDGB-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Addition of the 4-ethoxybenzoyl group: This can be done through another Friedel-Crafts acylation reaction.

    Attachment of the tetrahydro-2-furanylmethyl group: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Research into its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-(4-methoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the 4-ethoxybenzoyl group and the tetrahydro-2-furanylmethyl group in 5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds

Properties

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H24ClNO5/c1-2-30-18-11-7-16(8-12-18)22(27)20-21(15-5-9-17(25)10-6-15)26(24(29)23(20)28)14-19-4-3-13-31-19/h5-12,19,21,27H,2-4,13-14H2,1H3/b22-20+

InChI Key

IOVXFFXPIJRDGB-LSDHQDQOSA-N

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.